6-Chloro-5-fluoropyridin-2-amine
Description
Significance of Halogenated Aminopyridines as Fundamental Chemical Motifs
The presence of halogen atoms on the pyridine (B92270) ring dramatically influences the electronic properties of the molecule. Halogens, being electronegative, withdraw electron density from the aromatic ring, making it more susceptible to nucleophilic substitution reactions. This characteristic is fundamental to their role as versatile intermediates in organic synthesis. researchgate.net The carbon-halogen bond provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, enabling the construction of complex molecular architectures.
Furthermore, the introduction of halogens can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govnih.gov Fluorine, in particular, is often incorporated into pharmaceutical candidates to enhance these properties. nih.gov The amino group, on the other hand, offers a site for further functionalization, allowing for the facile introduction of diverse substituents. This dual reactivity makes halogenated aminopyridines invaluable building blocks in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com
Positioning of 6-Chloro-5-fluoropyridin-2-amine within Pyridine Chemistry and Synthetic Organic Approaches
Within the broader class of halogenated aminopyridines, this compound holds a strategic position. Its structure is characterized by a pyridine ring substituted with a chlorine atom at the 6-position, a fluorine atom at the 5-position, and an amino group at the 2-position. This specific arrangement of substituents offers a unique set of synthetic opportunities.
The differential reactivity of the C-Cl and C-F bonds is a key feature of this molecule. The C-Cl bond is generally more susceptible to nucleophilic displacement and cross-coupling reactions than the more robust C-F bond. This allows for selective functionalization at the 6-position while leaving the fluorine atom intact. The presence of the fluorine atom at the 5-position, adjacent to the chlorine, further activates the C-Cl bond towards nucleophilic attack.
The amino group at the 2-position provides an additional site for modification, such as acylation, alkylation, or participation in cyclization reactions. The interplay of these three functional groups makes this compound a highly versatile and sought-after intermediate in the design and synthesis of novel compounds with potential applications in medicinal chemistry and materials science.
Interactive Data Table: Properties of this compound
| Property | Value |
| CAS Number | 1256808-75-9 bldpharm.com |
| Molecular Formula | C₅H₄ClFN₂ |
| Molecular Weight | 146.55 g/mol |
| Appearance | Solid |
Research Findings and Synthetic Utility
The strategic importance of this compound is underscored by its application as a key building block in the synthesis of various target molecules. Research has demonstrated its utility in constructing more complex heterocyclic systems through sequential and regioselective functionalization.
For instance, the chlorine atom at the 6-position can be selectively displaced by a variety of nucleophiles or engaged in palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, alkyl, or other functional groups at this position. Subsequently, the amino group at the 2-position can be derivatized or utilized in cyclization reactions to form fused ring systems.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-5-fluoropyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClFN2/c6-5-3(7)1-2-4(8)9-5/h1-2H,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNHNFVNHZDFFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1F)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101302884 | |
| Record name | 6-Chloro-5-fluoro-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101302884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256808-75-9 | |
| Record name | 6-Chloro-5-fluoro-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256808-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-5-fluoro-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101302884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Chloro 5 Fluoropyridin 2 Amine and Its Analogues
Established Synthetic Pathways to 6-Chloro-5-fluoropyridin-2-amine
While specific literature detailing a multi-step synthesis exclusively for this compound is not extensively published, its preparation can be inferred from established methodologies for analogous compounds. A plausible and efficient route would likely commence with a commercially available, appropriately substituted pyridine (B92270) derivative, followed by a sequence of halogenation and amination steps.
One potential pathway starts from 2-amino-5-fluoropyridine (B1271945). This intermediate is accessible via several routes, including a multi-step process beginning with 2-aminopyridine (B139424) that involves nitration, acetylation, nitro group reduction, diazotization, and a Schiemann reaction, followed by hydrolysis. researchgate.net Another method involves the cyclization of 4-cyano-1-butyne (B11455) with fluorine gas and subsequent treatment with ammonia. chemicalbook.com Once 2-amino-5-fluoropyridine is obtained, a regioselective chlorination at the C6 position would be the final step to yield the target compound. This selective chlorination can be challenging due to the activating nature of the amino group but can be achieved using specific chlorinating agents under controlled conditions.
Alternatively, a synthesis could begin with 2-amino-6-chloropyridine. The key step in this pathway would be the selective fluorination at the C5 position. Direct C-H fluorination of pyridines has been achieved using reagents like silver(II) fluoride (B91410) (AgF₂). acs.org Another approach is the Balz-Schiemann reaction, which involves the conversion of an amino group at the C5 position into a diazonium salt, followed by thermal decomposition in the presence of a fluoride source. acs.org
A generalized representation of a potential synthetic route is outlined below:
Table 1: Proposed Synthetic Scheme for this compound
| Step | Starting Material | Reagent(s) | Intermediate/Product | Description |
|---|---|---|---|---|
| 1 | 2-Aminopyridine | 1. HNO₃/H₂SO₄ 2. Ac₂O 3. Fe/CH₃COOH 4. NaNO₂/HBF₄ 5. Heat 6. H₃O⁺ | 2-Amino-5-fluoropyridine | A multi-step sequence involving nitration, protection, reduction, diazotization (Schiemann reaction), and deprotection to introduce the fluorine atom. researchgate.net |
Strategies for Derivatization and Functionalization of the Pyridine Core
The this compound scaffold contains multiple reactive sites, allowing for extensive derivatization. The two halogen substituents, in particular, serve as versatile handles for introducing new functionalities through nucleophilic substitution and transition metal-catalyzed cross-coupling reactions.
Nucleophilic aromatic substitution (SNAr) is a primary method for functionalizing electron-deficient aromatic rings like pyridine. wikipedia.org The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the expulsion of a leaving group. masterorganicchemistry.com
In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack. The reactivity of the leaving group is inverted compared to SN2 reactions, with fluoride being a better leaving group than chloride, bromide, or iodide (F > Cl > Br > I). wikipedia.orgmasterorganicchemistry.com This is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-fluorine bond and stabilizes the intermediate Meisenheimer complex, thereby lowering the activation energy for the attack. masterorganicchemistry.comrsc.org
For this compound, a nucleophile would preferentially attack the carbon atom bonded to fluorine (C5) over the one bonded to chlorine (C6). The electron-donating amino group at the C2 position influences the electron density of the ring, but the inherent reactivity difference between fluorine and chlorine in SNAr reactions is the dominant factor. Therefore, selective substitution at the C5 position is expected under controlled SNAr conditions. Studies on dihalopyrimidines have shown that regioselectivity is highly sensitive to electronic and steric effects, but the higher lability of fluorine in SNAr is a consistent principle. rsc.orgwuxiapptec.com
The efficiency and outcome of SNAr reactions are highly dependent on the nature of the nucleophile and the specific reaction conditions employed. A wide range of nucleophiles, including amines, alcohols, phenols, and thiols, can be used to displace the halogen atoms on the pyridine ring. acs.org
The choice of solvent, base, and temperature is critical for controlling the reaction. Aprotic polar solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methylpyrrolidone (NMP) are commonly used as they can solvate the cation without strongly solvating the anionic nucleophile, thus enhancing its reactivity. googleapis.com The addition of a base is often necessary to deprotonate the nucleophile or to neutralize the HX byproduct.
Table 2: Conditions for SNAr Reactions on Representative Fluoropyridines
| Substrate | Nucleophile | Base | Solvent | Temperature (°C) | Product | Reference |
|---|---|---|---|---|---|---|
| 2-Fluoropyridine (B1216828) | Morpholine | K₂CO₃ | DMF | 80 | 2-Morpholinopyridine | acs.org |
| 2-Fluoropyridine | Indole | NaH | DMF | 25 | 2-(Indol-1-yl)pyridine | acs.org |
| 2-Fluoropyridine | Butanol | NaH | THF | 25 | 2-Butoxypyridine | acs.org |
| 2-Bromo-5-fluoropyridine | Piperidine | NaOtBu | Toluene | 100 | 5-Fluoro-2-(piperidin-1-yl)pyridine | rsc.org |
This table illustrates general conditions for SNAr on related fluoropyridines. Specific conditions for this compound would require experimental optimization.
Transition metal-catalyzed cross-coupling reactions provide a powerful alternative for forming carbon-carbon and carbon-heteroatom bonds, complementing the transformations achievable via SNAr.
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate. researchgate.net This reaction is widely used for the synthesis of biaryls and is tolerant of a broad range of functional groups.
In the context of this compound, the Suzuki-Miyaura reaction offers a method for selective functionalization at the C6 position. In contrast to SNAr, the reactivity of halogens in palladium-catalyzed cross-coupling generally follows the order I > Br > Cl >> F. The carbon-fluorine bond is typically unreactive under standard Suzuki-Miyaura conditions, allowing for highly regioselective arylation at the carbon-chlorine bond.
A successful Suzuki-Miyaura coupling requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for achieving high yields, especially with less reactive aryl chlorides. A study on the synthesis of a key intermediate for Lumacaftor demonstrated a successful Suzuki-Miyaura methylation at the 5-position of 2-amino-6-chloropyridine, highlighting the utility of this reaction on similar scaffolds. acs.org
Table 3: Examples of Suzuki-Miyaura Coupling on Related Chloropyridines
| Substrate | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2-Amino-6-chloropyridine | Trimethylboroxine | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 92 | acs.org |
| 2-Chloropyridine | Phenylboronic acid | (6-Dipp)Pd(cinn)Cl | NaHCO₃ | H₂O | 95 | researchgate.net |
| 4,6-Dichloropyrimidine | 4-Bromophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 85 | mdpi.com |
This table provides examples of Suzuki-Miyaura reactions on related chloro-heterocycles, demonstrating the feasibility of selective arylation at the C-Cl position.
Transition Metal-Catalyzed Cross-Coupling Reactions
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, a common transformation in the synthesis of aryl amines. wikipedia.org This reaction has been instrumental in preparing derivatives of this compound.
The reaction typically involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a strong base. scienceopen.com The mechanism proceeds through several key steps: oxidative addition of the aryl halide to a Pd(0) species, association of the amine to the resulting palladium complex, deprotonation of the amine, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. wikipedia.org
A variety of ligands can be employed to modulate the reactivity and scope of the Buchwald-Hartwig amination. The development of bidentate phosphine ligands like BINAP and DPPF has expanded the reaction's utility to include primary amines. wikipedia.org More sterically hindered ligands have further broadened the scope, allowing for the coupling of a wide array of amines and aryl halides under milder conditions. wikipedia.org For instance, the use of BrettPhos has proven effective for reactions involving primary amines. libretexts.org
In the context of synthesizing complex molecules, sequential and selective Buchwald-Hartwig aminations can be employed. For example, in the synthesis of 6-heterocyclic substituted 2-aminoquinolines, a selective amination of an aryl bromide was achieved in the presence of a heteroaryl chloride, demonstrating the fine-tuning possible with this methodology. nih.gov
Below is a table summarizing various conditions used in Buchwald-Hartwig amination reactions:
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Application |
| Pd(OAc)₂ | BrettPhos | - | Ethanol/Water | 80 | Pre-activation of catalyst scienceopen.com |
| PdCl₂(P(o-Tolyl)₃)₂ | - | - | Toluene | 100 | Early example of Pd-catalyzed amination libretexts.org |
| - | BINAP/DPPF | - | - | - | Coupling of primary amines wikipedia.org |
Other Palladium- and Copper-Catalyzed Processes
Beyond the Buchwald-Hartwig amination, other palladium- and copper-catalyzed reactions are crucial for modifying this compound and its analogues.
Palladium-catalyzed reactions extend to C-H functionalization, allowing for the direct arylation and olefination of aminopyrimidine cores. rsc.org For instance, a strategy has been developed for the regioselective arylation at the C5-position of N-(alkyl)pyrimidin-2-amine using aryl halides. rsc.org This transformation can proceed through either a Pd(II)/Pd(IV) or a Pd(0)/Pd(II) catalytic cycle. rsc.org
Copper-catalyzed reactions offer an alternative and often complementary approach to C-N bond formation. The Chan-Evans-Lam (CEL) coupling, which utilizes boronic acids, is a notable example that can be performed under mild, open-air conditions, making it suitable for late-stage functionalization in drug discovery. nih.gov Copper catalysis has also been successfully applied to the selective amination at the electron-rich C-5 position of 2-amino-5-halopyridines using 1,2-diols, providing excellent yields. rsc.org This method is effective for coupling with amines, heterocycles, and amides. rsc.org
Oxidation and Reduction Transformations
Oxidation and reduction reactions are fundamental transformations in organic synthesis, and they play a role in the elaboration of molecules derived from this compound.
For example, in the synthesis of a key intermediate for the peptide deformylase inhibitor LBM415, a multi-step process involving the reduction of a nitro group is employed. researchgate.net Following the synthesis of 2-amino-5-fluoropyridine from 2-aminopyridine via nitration and other steps, the nitro group is reduced. researchgate.net Another instance involves the oxidation of the pyridine nitrogen in a separate synthetic route. researchgate.net
Cyclization and Ring-Forming Reactions utilizing this compound Precursors
Precursors derived from this compound are valuable starting materials for constructing fused heterocyclic ring systems. These cyclization reactions are pivotal in creating the core structures of many biologically active compounds.
One notable application is the synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core, which serves as a scaffold for a new class of antibacterial agents. nih.govnih.gov An optimized synthesis of this structure highlights a nearly quantitative ring-closing reaction. nih.gov The cyclization of an amide precursor was found to require acidic conditions, which was a key insight for improving the reaction yield. nih.gov
2-Aminopyridines, in general, are versatile synthons for constructing five- and six-membered azaheterocycles due to their dual nucleophilic nature. sioc-journal.cn They can react with a variety of substrates, including ketones, aldehydes, and esters, to form fused ring systems like imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines. sioc-journal.cn For example, 6-aminouracils, which share structural similarities with aminopyridines, can be used to synthesize fused di- and tricyclic pyrimidines through a sequence of reactions including nitrosation, reduction, formylation, and dehydro-cyclization. researchgate.net
Process Optimization and Scale-Up Considerations in Synthesis
Key aspects of process optimization include:
Catalyst Loading: Minimizing the amount of expensive palladium catalyst is a significant consideration. Buchwald-Hartwig reactions can often be performed with relatively low catalyst loadings, in the range of 1-2%. libretexts.org
Solvent Selection: The choice of solvent can significantly impact reaction efficiency and product isolation. Toluene is often favored in certain coupling reactions due to the poor solubility of byproducts. libretexts.org
Reaction Conditions: Optimizing temperature, reaction time, and the choice of base are crucial for maximizing yield and minimizing side reactions. For example, in the Buchwald-Hartwig amination, while strong bases like KOtBu are often effective, they may not be compatible with certain functional groups, necessitating the use of weaker bases like K₂CO₃, which may in turn require longer reaction times. libretexts.org
Radiosynthetic Approaches for Fluorine-18 (B77423) Labeling
The introduction of the positron-emitting radionuclide fluorine-18 (¹⁸F) into molecules is of great interest for positron emission tomography (PET) imaging. nih.govnih.gov The physical properties of ¹⁸F, including its 109.7-minute half-life and high positron decay percentage, make it an ideal radioisotope for this purpose. nih.govnih.govacs.org
Two primary strategies for ¹⁸F-labeling are nucleophilic and electrophilic fluorination. nih.gov Nucleophilic substitution is the more common method and involves the reaction of [¹⁸F]fluoride with a suitable precursor. acs.org This approach often utilizes a phase-transfer catalyst, such as Kryptofix 222, to enhance the reactivity of the fluoride ion. acs.org
For instance, the radiosynthesis of [¹⁸F]TZ78141, a potential PET tracer for the TRPC5 ion channel, has been achieved through two different methods. wustl.edu One approach involved a ruthenium-mediated radiofluorination, which offered advantages in terms of simplicity and efficiency. wustl.edu
The development of ¹⁸F-labeled fluoropyridines is a significant area of research in radiopharmaceutical design. nih.gov The synthesis of these compounds often involves the radiofluorination of a precursor containing a good leaving group, such as a bromine atom. acs.org
The following table outlines key aspects of radiosynthetic approaches:
| Labeling Method | Key Reagents | Conditions | Application |
| Nucleophilic Substitution | [¹⁸F]Fluoride, Kryptofix 222 | Azeotropic drying, heating | General ¹⁸F-labeling acs.org |
| Ruthenium-mediated Radiofluorination | - | - | Synthesis of [¹⁸F]TZ78141 wustl.edu |
| Electrophilic Fluorination | [¹⁸F]F₂ | Addition of carrier ¹⁹F-F₂ | Alternative ¹⁸F-labeling strategy nih.gov |
Reaction Mechanism Elucidation and Kinetic Investigations
Mechanistic Studies of Nucleophilic Substitution on Halogenated Pyridines
Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for halogenated pyridines. quimicaorganica.org Unlike typical SN2 reactions that occur at sp3 hybridized carbons, SNAr takes place at an sp2 hybridized carbon of the aromatic ring. wikipedia.org The reaction generally proceeds through a two-step addition-elimination mechanism. quimicaorganica.orgnih.gov
First, a nucleophile attacks the electron-deficient pyridine (B92270) ring at a carbon atom bearing a leaving group. This step is typically the rate-determining step and results in the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. wikipedia.orgnih.govmasterorganicchemistry.com The aromaticity of the ring is temporarily disrupted during this stage. youtube.com The presence of electron-withdrawing groups, as well as the pyridine ring nitrogen, is crucial as they stabilize this anionic intermediate through resonance. wikipedia.orgmasterorganicchemistry.comlibretexts.org For halogenated pyridines, the ring nitrogen is particularly effective at delocalizing the negative charge when the attack occurs at the ortho or para positions. wikipedia.org
In the second step, the leaving group departs, taking its bonding electrons, which leads to the restoration of the aromatic ring. youtube.comlibretexts.org
The general mechanism is as follows:
Step 1 (Addition): Nucleophile attack and formation of the Meisenheimer complex.
Step 2 (Elimination): Departure of the leaving group and restoration of aromaticity.
For 6-Chloro-5-fluoropyridin-2-amine, the pyridine nitrogen, along with the electronegative chloro and fluoro substituents, activates the ring for nucleophilic attack. The stability of the resulting Meisenheimer complex is a key factor in determining the reaction's feasibility and regioselectivity.
Pathways of C-C and C-N Bond Formation in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have become essential for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, often replacing harsher methods like traditional nucleophilic aromatic substitution. wikipedia.orgmdpi.com The Buchwald-Hartwig amination for C-N bond formation and the Suzuki-Miyaura coupling for C-C bond formation are two prominent examples widely applied in modern organic synthesis. mdpi.comnih.gov
The Buchwald-Hartwig amination provides a versatile method for synthesizing aryl amines from aryl halides. wikipedia.org The catalytic cycle generally involves three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond (e.g., the C-Cl bond of this compound) to form a palladium(II) complex.
Amine Coordination and Deprotonation: An amine coordinates to the palladium(II) center, and a base removes a proton to form a palladium-amido complex.
Reductive Elimination: The C-N bond is formed as the product is released, regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle. organic-chemistry.org
The Suzuki-Miyaura coupling is a powerful tool for creating C-C bonds by reacting an organoboron compound with a halide. The catalytic cycle is similar in principle to the Buchwald-Hartwig reaction:
Oxidative Addition: A palladium(0) species reacts with the aryl halide.
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex, a step typically facilitated by a base.
Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst. nih.gov
In both reactions, the choice of ligand coordinated to the palladium center is critical for the reaction's success, influencing catalyst stability, reactivity, and the scope of compatible substrates. wikipedia.orgresearchgate.net For substrates like this compound, the difference in reactivity between the C-Cl and C-F bonds often allows for selective cross-coupling at the more reactive C-Cl position.
Kinetic Profiling and Reaction Rate Determinations
The kinetics of nucleophilic substitution on halo-pyridines typically follow a second-order rate law, meaning the reaction rate is dependent on the concentrations of both the pyridine substrate and the attacking nucleophile. libretexts.org This is consistent with the SNAr mechanism where the initial bimolecular addition step is rate-limiting. nih.govlibretexts.org
Rate studies, often conducted through competition kinetics, reveal significant differences in reactivity based on the nature of the leaving group and the other substituents on the ring. researchgate.net A well-documented phenomenon in SNAr reactions is the "element effect," where fluoride (B91410) is often a better leaving group than chloride, contrary to the trend seen in SN1 and SN2 reactions. nih.gov This is because the rate-determining step is the nucleophilic attack, which is accelerated by the high electronegativity of fluorine polarizing the C-F bond and making the carbon atom more electrophilic. nih.govmasterorganicchemistry.com
However, the position of other substituents can alter these kinetics. For instance, studies on the reaction of 2-halopyridines with sodium ethoxide showed that 2-fluoropyridine (B1216828) reacts much faster than 2-chloropyridine. researchgate.net Yet, a fluorine atom at the 5-position was found to slow down the substitution at the 2-position, a phenomenon attributed to lone-pair repulsion with the negative charge building up in the Meisenheimer intermediate. researchgate.net
| Substituent at Position 5 | Relative Reaction Rate (krel) | Reference |
|---|---|---|
| H | 1.0 | researchgate.net |
| F | ~0.5 | researchgate.net |
| Cl | 24 | researchgate.net |
| CF3 | >100 | researchgate.net |
This table illustrates the significant impact of the electronic nature of the substituent at the 5-position on the rate of nucleophilic substitution at the 2-position. Data is generalized from related studies.
Impact of Electronic and Steric Factors on Reaction Outcomes
The outcome, regioselectivity, and rate of reactions involving this compound are governed by a combination of electronic and steric effects exerted by its substituents.
Electronic Effects: The pyridine ring is inherently electron-deficient, which predisposes it to nucleophilic attack. This effect is amplified by electron-withdrawing substituents. masterorganicchemistry.com
Activating Groups: The chloro and fluoro groups are strongly electron-withdrawing via the inductive effect, increasing the electrophilicity of the ring carbons and stabilizing the anionic Meisenheimer intermediate. masterorganicchemistry.comlibretexts.org The stabilization is most effective when these groups are positioned ortho or para to the reaction center, allowing for direct resonance delocalization of the negative charge onto the heteroatom. wikipedia.orglibretexts.org
Deactivating/Modulating Groups: The 2-amino group is an electron-donating group by resonance, which would typically deactivate the ring towards nucleophilic attack. However, in this molecule, the powerful activating effects of the halogens and the ring nitrogen dominate.
Leaving Group Ability: In many SNAr reactions, the C-F bond is more susceptible to cleavage than the C-Cl bond due to the "element effect" where the high electronegativity of fluorine facilitates the rate-determining nucleophilic attack. nih.gov
Steric Effects: Steric hindrance plays a crucial role by potentially impeding the approach of the nucleophile or the assembly of the catalyst complex. libretexts.orgyoutube.com
In SNAr reactions, bulky groups adjacent to the leaving group can slow the reaction rate by sterically shielding the site of attack. youtube.com
In cross-coupling reactions, the size of both the substrate and the catalyst's ligands can influence efficiency. Sterically demanding ligands are often required to promote reductive elimination and achieve high yields, especially with bulky substrates. wikipedia.org
For this compound, the substituents are relatively small, but their positions influence reactivity. The fluorine at C-5, for example, is adjacent to the chlorine at C-6 and can exert a steric influence on reactions at that position.
| Substituent | Position | Electronic Effect | Steric Effect |
|---|---|---|---|
| -NH2 | 2 | Electron-donating (resonance), Deactivating | Moderate |
| -F | 5 | Electron-withdrawing (inductive), Activating | Low |
| -Cl | 6 | Electron-withdrawing (inductive), Activating | Low to Moderate |
| Ring Nitrogen | 1 | Electron-withdrawing (inductive), Activating | N/A |
Advanced Spectroscopic and Crystallographic Characterization of 6 Chloro 5 Fluoropyridin 2 Amine and Derivatives
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of 6-Chloro-5-fluoropyridin-2-amine and its derivatives, offering detailed information about the molecular framework.
Proton (¹H), Carbon-13 (¹³C), and Fluorine-19 (¹⁹F) NMR are instrumental in defining the precise structure of these compounds. For instance, in derivatives of 2-aminopyridine (B139424), the aromatic protons typically appear as multiplets in the range of 7.22-6.79 ppm. researchgate.net The ¹³C NMR spectra of pyridine (B92270) derivatives show characteristic signals for the aromatic carbons between 113.51 and 140.47 ppm. researchgate.net
The presence of a fluorine atom introduces carbon-fluorine coupling constants (J-coupling), which are invaluable for assigning specific carbon atoms within the pyridine ring. Studies on various fluoropyridines have established the characteristic ranges for these coupling constants, aiding in the unambiguous assignment of the carbon signals. acs.org For example, in 2-anilino-5-fluoropyridine, the carbon attached to the fluorine (C5) shows a large coupling constant, while adjacent carbons exhibit smaller couplings. rsc.org
¹⁹F NMR provides direct information about the chemical environment of the fluorine atom. The chemical shift of the fluorine nucleus is highly sensitive to its electronic surroundings. For example, the ¹⁹F NMR spectrum of 2-anilino-5-fluoropyridine shows a signal at -140.07 ppm. rsc.org
Table 1: Representative NMR Data for Pyridine Derivatives
| Compound | Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Solvent |
| 2-Anilino-5-fluoropyridine rsc.org | ¹H | 7.99 (d), 7.27-7.17 (m), 6.97 (t), 6.77 (dd), 6.49 (s) | J = 2.7, J = 7.2, J = 3.4, 9.1 | CDCl₃ |
| 2-Anilino-5-fluoropyridine rsc.org | ¹³C | 155.4, 152.6, 140.8, 135.3 (d), 129.5, 125.5 (d), 123.0, 120.0, 109.1 | J = 25.2, J = 21.4 | CDCl₃ |
| 2-Anilino-5-fluoropyridine rsc.org | ¹⁹F | -140.07 | CDCl₃ | |
| 2-Fluoropyridine (B1216828) chemicalbook.com | ¹H | 8.19 (d), 7.77 (td), 7.15 (ddd), 6.88 (ddd) | J = 4.95, 2.10, 0.78; J = 8.23, 7.23, 2.10; J = 7.23, 4.95, 0.91; J = 8.23, 0.91, -2.85 | CCl₄ |
Note: This table is interactive. You can sort and filter the data.
While specific quantitative NMR (qNMR) studies on this compound are not extensively documented in the provided search results, the principles of qNMR are broadly applicable. This technique allows for the determination of the concentration of a substance by comparing the integral of a specific resonance signal of the analyte with that of a certified internal standard. Given the well-resolved signals in the ¹H and ¹⁹F NMR spectra of fluorinated pyridines, qNMR could be a powerful tool for purity assessment and quantification of this compound and its derivatives in various matrices.
High-Resolution Mass Spectrometry (HRMS) and Hyphenated Techniques (LC-MS, GC-MS)
HRMS is essential for determining the elemental composition of a molecule by providing a highly accurate mass measurement. This technique is crucial for confirming the identity of newly synthesized derivatives of this compound. For example, the HRMS (ESI) of a pyridine derivative was calculated as C₁₁H₁₃NO₂ [M+H]⁺: 192.1025 and found to be 192.1018, confirming its molecular formula. rsc.org
Hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are vital for the separation, identification, and quantification of this compound and its derivatives in complex mixtures. LC-MS/MS methods have been developed for the analysis of related compounds, such as amino acid enantiomers derivatized with reagents like Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide. researchgate.net These methods demonstrate excellent sensitivity and linearity, making them suitable for trace analysis. researchgate.net Similarly, LC-MS/MS has been used to analyze chlorophenols derived from chlorotyrosine-protein adducts as markers for chlorine exposure, showcasing the technique's applicability to chlorinated aromatic compounds. nih.gov
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. The vibrational spectra of pyridine derivatives exhibit characteristic bands corresponding to C-H, N-H, C=C, C-N, C-F, and C-Cl stretching and bending vibrations.
For instance, the IR spectrum of 2-anilino-5-fluoropyridine shows characteristic peaks at 3031 cm⁻¹ (aromatic C-H stretch), 1392 cm⁻¹ (C-N stretch), and 1226 cm⁻¹ (C-F stretch). rsc.org The IR spectra of other aminopyridine derivatives, such as 2-amino-5-chloropyridine, also provide distinct patterns for identification. nih.gov
Table 2: Characteristic IR Frequencies for Pyridine Derivatives
| Compound | Functional Group | Wavenumber (cm⁻¹) |
| 2-Anilino-5-fluoropyridine rsc.org | Aromatic C-H Stretch | 3031 |
| 2-Anilino-5-fluoropyridine rsc.org | C-N Stretch | 1392 |
| 2-Anilino-5-fluoropyridine rsc.org | C-F Stretch | 1226 |
Note: This table is interactive. You can sort and filter the data.
Raman spectroscopy, which is complementary to IR, can also be employed. For 2-amino-5-chloropyridine, Raman spectra have been recorded and are available in spectral databases. nih.gov
X-ray Diffraction (XRD) and Single Crystal Crystallography for Absolute Structure Determination
X-ray diffraction (XRD) techniques, particularly single-crystal X-ray crystallography, provide the definitive three-dimensional structure of a molecule in the solid state. This method allows for the precise determination of bond lengths, bond angles, and intermolecular interactions.
While a specific single-crystal structure of this compound was not found in the search results, studies on related compounds highlight the utility of this technique. For example, the crystal structure of a Schiff base derivative has been determined, revealing its triclinic crystal system and detailed geometric parameters. researchgate.net Similarly, the crystal structures of co-crystals involving 5-fluorocytosine (B48100) and 2-amino-4-chloro-6-methylpyrimidine (B145687) have been elucidated, providing insights into hydrogen-bonding patterns and supramolecular assemblies. nih.gov These studies underscore the power of X-ray crystallography in unambiguously establishing the absolute structure and packing of molecules in the solid state.
Spectroscopic Probes for Intermolecular Interactions in Condensed Phases
In the condensed phase, molecules of this compound and its derivatives can engage in various intermolecular interactions, such as hydrogen bonding and π-π stacking. These interactions can be investigated using spectroscopic techniques.
Hydrogen bonding plays a significant role in the structure and properties of these compounds. In a study of co-crystals containing 5-fluorocytosine, extensive hydrogen-bonding networks involving N-H···O and N-H···N interactions were observed, leading to the formation of supramolecular ladder-like patterns. nih.gov Similarly, in a co-crystal of 2-amino-4-chloro-6-methylpyrimidine, N-H···O and O-H···O hydrogen bonds create primary ring motifs. nih.gov These interactions can be detected and characterized by shifts in the vibrational frequencies in IR and Raman spectra, as well as changes in the chemical shifts in solid-state NMR spectra.
Computational Chemistry and Theoretical Investigations of 6 Chloro 5 Fluoropyridin 2 Amine
Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are foundational to the theoretical study of molecular systems. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic structure and energy of a molecule. For a molecule like 6-Chloro-5-fluoropyridin-2-amine, DFT methods, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p), are commonly employed to achieve a balance between computational cost and accuracy in predicting molecular properties. Ab initio methods, such as Hartree-Fock (HF), provide a fundamental starting point, though they are often less accurate than DFT for many applications due to the neglect of electron correlation.
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and optical properties. mdpi.com A smaller energy gap generally implies higher reactivity and greater polarizability.
For substituted pyridines, the distribution of HOMO and LUMO is influenced by the nature and position of the substituents. In this compound, the electron-donating amino group and the electron-withdrawing halogen atoms (chloro and fluoro) and the pyridine (B92270) ring nitrogen create a complex electronic environment. Theoretical calculations can map the electron density of the HOMO and LUMO across the molecule, identifying the regions most susceptible to electrophilic and nucleophilic attack.
Table 1: Illustrative Frontier Orbital Energies and Energy Gap for a Substituted Pyridine Derivative
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| Energy Gap (ΔE) | 5.3 |
Note: The data in this table is illustrative for a substituted pyridine and not specific to this compound due to the absence of published computational data for this exact compound.
Molecular Geometry Optimization and Conformational Landscapes
Theoretical calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. By calculating the forces on each atom, the method iteratively adjusts the atomic positions until a minimum energy structure is found. For this compound, this process would yield precise information on bond lengths, bond angles, and dihedral angles.
The presence of the amino group introduces the possibility of different conformations related to the orientation of the N-H bonds relative to the pyridine ring. Computational methods can explore the potential energy surface to identify the most stable conformer and the energy barriers between different conformations. The planarity of the pyridine ring and the orientation of the substituents are key outcomes of these calculations.
Table 2: Illustrative Optimized Geometrical Parameters for a Substituted Pyridine Derivative
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C-Cl | 1.74 | C-C-Cl |
| C-F | 1.35 | C-C-F |
| C-N (amino) | 1.38 | C-C-N |
| N-H | 1.01 | H-N-H |
Note: The data in this table is illustrative for a substituted pyridine and not specific to this compound due to the absence of published computational data for this exact compound.
Electrostatic Potential Mapping and Charge Distribution Analysis
The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP is plotted onto the electron density surface, with different colors representing varying potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
For this compound, the MEP map would likely show negative potential around the nitrogen atom of the pyridine ring and the fluorine atom, due to their high electronegativity. The amino group would also influence the charge distribution. The hydrogen atoms of the amino group and the regions near the chlorine atom might exhibit positive potential. Furthermore, Mulliken population analysis or other charge partitioning schemes can provide quantitative values for the partial atomic charges on each atom in the molecule, offering deeper insight into the charge distribution.
Non-Covalent Interaction (NCI) Analysis and Hydrogen Bonding Characterization
Non-covalent interactions, such as hydrogen bonds and halogen bonds, play a crucial role in determining the supramolecular chemistry and crystal packing of molecules. NCI analysis is a computational technique used to identify and visualize these weak interactions in real space. It is based on the electron density and its derivatives.
In the context of this compound, the amino group can act as a hydrogen bond donor, while the pyridine nitrogen and the fluorine atom can act as hydrogen bond acceptors. The chlorine atom could potentially participate in halogen bonding. Computational analysis can predict the geometry and strength of these interactions, which is vital for understanding the solid-state structure and properties of the compound. For instance, studies on related aminopyridines have shown the formation of hydrogen-bonded networks. mdpi.com
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Quantum chemical calculations can predict various spectroscopic properties, including vibrational (infrared and Raman) and electronic (UV-Vis) spectra. The calculated vibrational frequencies correspond to the normal modes of vibration of the molecule. While there are often systematic errors in these calculations, they can be corrected using scaling factors, leading to excellent agreement with experimental spectra. This allows for a detailed assignment of the observed spectral bands to specific molecular motions.
Similarly, time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra, providing information on the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., n → π* or π → π*). Comparing these predicted spectra with experimentally obtained data serves as a crucial validation of the computational model and the predicted molecular properties. For instance, computational studies on similar pyridine derivatives have successfully simulated their vibrational and electronic spectra. researchgate.net
Reactivity Prediction and Reaction Pathway Modeling
Computational chemistry provides a framework for predicting the reactivity of a molecule through the calculation of various reactivity descriptors derived from conceptual DFT. These include parameters such as electronegativity, chemical hardness and softness, and the electrophilicity index. These descriptors help in understanding the global reactivity of the molecule. Local reactivity can be assessed using Fukui functions, which identify the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks.
Furthermore, computational methods can be used to model entire reaction pathways, including the structures of transition states and the calculation of activation energies. For this compound, this could involve modeling its behavior in various chemical reactions, such as nucleophilic aromatic substitution or reactions involving the amino group. This provides a detailed, atomistic understanding of the reaction mechanism and can be used to predict the feasibility and outcome of chemical transformations.
Structure Activity Relationship Sar and Scaffold Modification Studies of 6 Chloro 5 Fluoropyridin 2 Amine Analogues
Design Principles for Pyridine-Based Scaffolds in Medicinal Chemistry
The design of pyridine-based scaffolds in medicinal chemistry is guided by several key principles that capitalize on the unique electronic and structural features of the pyridine (B92270) ring. The nitrogen atom within the heterocycle imparts a dipole moment and a region of negative electrostatic potential, making it a hydrogen bond acceptor, which is crucial for molecular recognition at biological targets. nih.govnih.gov This inherent basicity can be modulated by the introduction of various substituents, thereby fine-tuning the pKa of the molecule to optimize its pharmacokinetic and pharmacodynamic properties. mdpi.com
The pyridine ring is also electronically versatile. It is considered an electron-deficient aromatic system, which influences its reactivity and interactions. nih.gov This electronic nature can be further tailored by the addition of electron-donating or electron-withdrawing groups. For instance, electron-donating groups can increase the electron density on the ring and enhance its basicity, while electron-withdrawing groups have the opposite effect. rsc.orgnih.gov This modulation of the electronic landscape is a powerful tool for optimizing a compound's binding affinity and selectivity for its target.
Furthermore, the planar nature of the pyridine ring provides a rigid core structure that can be strategically decorated with substituents to explore the three-dimensional space of a binding pocket. nih.gov The positions on the pyridine ring (ortho, meta, para) offer distinct vectors for substituent placement, allowing for systematic exploration of structure-activity relationships (SAR). The relatively small size of the pyridine ring also makes it an attractive scaffold for developing drugs with favorable "drug-like" properties. nih.gov
Systematic Variation of Substituents on the Pyridine Ring
Influence of Halogen Substituents on Electronic and Steric Properties
Halogen atoms, such as the chlorine and fluorine present in the parent compound, play a significant role in modulating the electronic and steric properties of the pyridine ring. The high electronegativity of halogens exerts a strong electron-withdrawing inductive effect (-I effect), which can significantly decrease the electron density of the pyridine ring and lower its basicity. rsc.orgresearchgate.net This can be advantageous in preventing off-target interactions or improving metabolic stability.
The size of the halogen atom also contributes to steric bulk, which can influence the conformation of the molecule and its ability to fit into a specific binding pocket. The structural influence of halogens generally increases with their size (Cl < Br < I). nih.gov Furthermore, halogens can participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species, interacting with a nucleophilic site on a biological target. The strength of this interaction is also dependent on the identity of the halogen. nih.gov
A theoretical study on fluorinated pyridine complexes demonstrated that electron-donor substituents increase the stability of complexes, while electron-acceptor substituents, like halogens, decrease it. researchgate.net This highlights the intricate interplay between substituent effects on the electronic properties of the pyridine ring and its intermolecular interactions.
Effects of Other Functional Groups (e.g., Methyl, Trifluoromethyl, Aryl)
Beyond halogens, the introduction of other functional groups can dramatically alter the SAR of 6-Chloro-5-fluoropyridin-2-amine analogues.
Methyl Group: The methyl group is a small, lipophilic group that is often considered a "magic methyl" in medicinal chemistry. mdpi.com It can enhance binding affinity through favorable van der Waals interactions and can block metabolic sites, thereby improving the pharmacokinetic profile of a compound.
Trifluoromethyl Group: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group that can significantly impact the electronic properties of the pyridine ring. mdpi.commdpi.com Its introduction can increase metabolic stability and lipophilicity. mdpi.com The replacement of a methyl group with a trifluoromethyl group is a common strategy to improve a drug's potency and pharmacokinetic properties. mdpi.com For instance, the presence of a trifluoromethyl group on a pyridine ring has been shown to be crucial for the activity of some kinase inhibitors. mdpi.com
Aryl Groups: The addition of aryl groups can introduce a variety of interactions, including pi-pi stacking and hydrophobic interactions, which can significantly enhance binding affinity. The substitution pattern on the aryl ring itself can be further explored to fine-tune these interactions. Studies on 2-arylvinylquinolines, which share a similar structural motif, have shown that the nature and position of substituents on the aryl ring have a profound impact on their biological activity. nih.gov
Development of Fused and Bridged Heterocyclic Systems
To explore novel chemical space and improve upon the properties of this compound, the development of fused and bridged heterocyclic systems is a valuable strategy. This involves incorporating the pyridine ring into a larger, more rigid polycyclic framework.
The fusion of a second ring to the pyridine scaffold can lock the molecule into a specific conformation, which may be more favorable for binding to a biological target. This can lead to an increase in potency and selectivity. Various synthetic methodologies have been developed to construct such fused systems, including metal-free approaches for the transformation of pyridines into bicyclic heterocycles. bohrium.com For example, intramolecular cobalt-catalyzed cycloaddition reactions have been employed to synthesize tricyclic fused 3-aminopyridines. nih.gov
The resulting fused systems, such as pyrido[1,2-a]pyrimidines and pyrido[2,1-b]quinazolines, can exhibit unique biological activities that are distinct from their monocyclic precursors. bohrium.com These strategies significantly expand the accessible chemical space for drug discovery. bohrium.com
Bioisosteric Replacements and Pharmacophore Modifications
Bioisosteric replacement is a powerful tool in medicinal chemistry used to optimize drug-like properties, enhance potency, and explore new chemical space. nih.gov This strategy involves the substitution of one atom or group of atoms with another that has similar physical or chemical properties, leading to similar biological activity. cambridgemedchemconsulting.com
In the context of this compound analogues, various bioisosteric replacements can be envisioned. For example, the pyridine ring itself could be replaced with another heterocycle, a strategy known as scaffold hopping. nih.govnih.gov This can lead to the discovery of novel chemotypes with improved properties. However, it is important to note that not all bioisosteric replacements are well-tolerated. For instance, in one study, the replacement of a chloro- or nitrobenzene (B124822) ring with a pyridine ring resulted in a significant loss of affinity, indicating that the pyridine ring was not a suitable bioisostere in that particular context. ebi.ac.uk
Pharmacophore modification involves altering the key functional groups responsible for a molecule's biological activity. For this compound, the 2-amino group is a critical pharmacophoric element. Modifications to this group, such as alkylation or acylation, could be explored to probe its role in binding and potentially improve activity or selectivity.
Conformational Analysis and its Relevance to Molecular Recognition
The three-dimensional conformation of a molecule is critical for its ability to bind to a biological target. Conformational analysis aims to understand the preferred spatial arrangement of a molecule's atoms and how this influences its interactions with a receptor.
For pyridine-based scaffolds, the substituents on the ring can significantly influence the molecule's preferred conformation. For example, bulky substituents can create steric hindrance that restricts rotation around single bonds, leading to a more rigid structure. acs.org The planarity of the pyridine ring provides a relatively rigid anchor, but the orientation of substituents relative to the ring can vary.
Computational methods, such as ab initio calculations and density functional theory (DFT), are valuable tools for studying the conformational preferences of molecules. nih.gov These studies can help to identify the low-energy conformations that are most likely to be biologically active. Understanding the conformational landscape of this compound analogues is essential for rational drug design, as it allows for the design of molecules that are pre-organized for optimal binding to their target, potentially leading to increased potency and selectivity.
Interactive Data Table: Substituent Effects on Pyridine Analogues
Interactive Data Table: Fused Heterocyclic Systems
Applications of 6 Chloro 5 Fluoropyridin 2 Amine in Drug Discovery and Development
Utilization as a Key Pharmaceutical Intermediate for Active Pharmaceutical Ingredients (APIs)
6-Chloro-5-fluoropyridin-2-amine is a key intermediate in the synthesis of complex Active Pharmaceutical Ingredients (APIs). novachemistry.com Its structure is foundational for creating more elaborate molecules with specific pharmacological activities. The presence of both chlorine and fluorine atoms allows for selective chemical modifications and influences the physicochemical properties of the final compound, such as metabolic stability and binding affinity. nih.gov
The fluorinated pyridine (B92270) core is a common feature in many modern pharmaceuticals. For instance, the strategic placement of fluorine can enhance oral bioavailability and cell permeability while maintaining or improving the potency of a drug candidate. nih.gov This is exemplified in the development of MAP-activated protein kinase 2 (MK2) inhibitors, where the introduction of a fluorine atom into the pyridine scaffold led to significantly improved oral exposure and favorable pharmacokinetic profiles. nih.gov While not a direct synthesis from this compound, the synthesis of potent MK2 inhibitors starts from the related compound 3-fluoro-2-chloropyridine, highlighting the utility of the chloro-fluoro-pyridine motif in constructing complex therapeutic agents. nih.gov Similarly, an efficient synthesis for lumacaftor, a drug for cystic fibrosis, utilizes the related intermediate 6-chloro-5-methylpyridin-2-amine, underscoring the importance of substituted chloropyridine amines in manufacturing key APIs. acs.org
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 1256808-75-9 | novachemistry.combldpharm.com |
| Molecular Formula | C5H4ClFN2 | novachemistry.com |
| Molecular Weight | 146.549 g/mol | novachemistry.com |
| Purity | >97% | novachemistry.com |
Development of Enzyme Inhibitors and Receptor Modulators
The this compound scaffold is integral to the design of molecules that can precisely interact with biological targets like enzymes and receptors, leading to the development of novel inhibitors and modulators.
Adenosine (B11128) receptors, particularly the A2B subtype, are significant targets in cancer immunotherapy because their activation can suppress the body's anti-tumor immune response. nih.gov Research has focused on developing A2B receptor antagonists to block this immunosuppressive pathway. Studies have reported the synthesis and evaluation of novel, potent, and selective A2B adenosine receptor (A2BAR) antagonists. nih.gov These efforts have identified promising candidates that can restore T cell function and proliferation, suggesting that A2BAR blockade is a viable strategy in immunotherapy. nih.gov The structural frameworks of these antagonists often incorporate heterocyclic amines, for which this compound serves as a valuable starting point.
Metabotropic glutamate (B1630785) receptors (mGluRs) are crucial for regulating excitatory neurotransmission in the brain and are targets for treating psychiatric and neurological disorders. nih.gov The mGlu5 receptor, a member of this family, has been a particular focus for developing allosteric modulators—compounds that bind to a site on the receptor distinct from the primary (orthosteric) site to modulate its activity. Negative allosteric modulators (NAMs) of mGlu5 have shown promise in preclinical models of neurodegenerative diseases. nih.gov The design of such modulators often involves complex heterocyclic structures. For example, CTEP (2-Chloro-4-((2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine) is a known mGlu5 modulator, demonstrating the utility of the substituted chloropyridine core in this class of compounds. tocris.com The unique substitution pattern of this compound makes it an attractive precursor for synthesizing novel mGlu5 modulators with tailored properties.
Mycobacterium tuberculosis, the bacterium that causes tuberculosis (TB), relies on the enzyme ATP synthase for its energy production and growth. nih.gov This makes the ATP synthase a prime target for new anti-TB drugs. Pyrazolo[1,5-a]pyrimidines have emerged as a potent class of mycobacterial ATP synthase inhibitors. nih.gov The synthesis and structure-activity relationship studies of novel pyrazolo[1,5-a]pyrimidin-7-amines have shown that analogues containing a fluorinated phenyl group exhibit potent inhibition of M. tuberculosis growth, good microsomal stability, and low off-target effects. nih.gov The this compound intermediate provides a direct pathway to introduce the required fluoro-substituted aromatic rings into these complex heterocyclic systems, aiding in the development of next-generation TB therapies.
Contribution to Novel Agrochemical Agents
Beyond pharmaceuticals, the structural motifs derived from halogenated pyridines are important in the agrochemical industry. The compound 2-fluoro-5-formylchloropyridine, a related chemical, is a significant intermediate for creating hydrazides and amides used in pesticides. google.com Research into pyrazole (B372694) derivatives has also yielded compounds with high herbicidal activity. researchgate.net The reactivity of this compound makes it a versatile building block for synthesizing new agrochemical agents, contributing to the development of more effective and selective crop protection products.
Design of Precursors for Radiopharmaceuticals (e.g., PET Imaging Ligands)
Positron Emission Tomography (PET) is a non-invasive imaging technique that uses radiolabeled molecules (radiopharmaceuticals) to visualize and quantify biological processes in vivo. nih.gov The development of novel PET ligands is crucial for diagnosing diseases like Alzheimer's and cancer and for monitoring the effectiveness of treatments. nih.govnih.gov
The fluorinated pyridine scaffold is highly valuable for designing PET ligands. The fluorine atom can be substituted with the positron-emitting isotope Fluorine-18 (B77423) ([¹⁸F]), allowing the molecule to be detected by PET scanners. The synthesis of PET imaging agents for targets like Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in neurological disorders, has utilized precursors such as 6-fluoro-N-methylpyridin-3-amine. acs.org Similarly, novel ligands for imaging nicotinic acetylcholine (B1216132) receptors have been developed from chlorofluoropyridine derivatives to achieve better penetration of the blood-brain barrier. researchgate.net this compound is an ideal precursor for such applications, providing a stable and synthetically accessible platform for introducing the ¹⁸F isotope and developing next-generation diagnostic imaging agents.
Ligand Design in Organometallic Chemistry
The field of organometallic chemistry, which studies compounds containing at least one chemical bond between a carbon atom of an organic compound and a metal, has significant implications for drug discovery and development, particularly in the area of catalysis and the design of metal-based therapeutics. The properties and reactivity of an organometallic complex are largely dictated by the nature of the ligands that are coordinated to the metal center. Aminopyridine derivatives, such as this compound, are of particular interest as ligands due to their unique electronic and steric properties. ekb.egresearchgate.net
The 2-aminopyridine (B139424) moiety presents two potential coordination sites: the endocyclic pyridine nitrogen and the exocyclic amino group. This allows it to act as a monodentate or a bidentate chelating ligand. The coordination mode can be influenced by the nature of the metal ion, the reaction conditions, and the presence of other ligands. The electronic character of the pyridine ring and the amino group can be finely tuned by the introduction of substituents. In the case of this compound, the presence of both an electron-withdrawing chlorine atom and a highly electronegative fluorine atom significantly modulates the electron density on the pyridine ring, which in turn affects the coordination properties of the ligand. mdpi.com
The design of ligands based on the this compound scaffold can lead to the development of organometallic complexes with tailored catalytic activities or therapeutic properties. For instance, the steric bulk and electronic nature of the ligand can influence the selectivity and efficiency of catalytic processes, such as cross-coupling reactions, which are pivotal in the synthesis of complex pharmaceutical intermediates. nsf.gov A notable example of a related compound is 6-chloro-5-methylpyridin-2-amine, which serves as a key intermediate in the synthesis of Lumacaftor, a drug used to treat cystic fibrosis. acs.org This underscores the importance of substituted chloropyridine amines in constructing medicinally relevant molecules.
While specific research on the organometallic complexes of this compound is not extensively documented, studies on analogous compounds provide valuable insights into its potential. For example, the synthesis and characterization of a copper(II) complex with the closely related ligand, 2-amino-5-fluoropyridine (B1271945), titled bis(2-amino-5-fluoropyridinium) tetrachlorocuprate(II), has been reported. In this complex, the aminopyridine ligand coordinates to the copper center, and the resulting compound exhibits interesting magnetic properties. This research demonstrates the capability of fluorinated aminopyridines to form stable complexes with transition metals.
The following interactive table provides crystallographic data for the analogous complex, bis(2-amino-5-fluoropyridinium) tetrachlorocuprate(II), which can serve as a model for the potential coordination chemistry of this compound.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 6.926(7) |
| b (Å) | 21.73(2) |
| c (Å) | 10.911(10) |
| β (°) | 100.19(2) |
| Volume (ų) | 1616(3) |
This data is for the analogous compound bis(2-amino-5-fluoropyridinium) tetrachlorocuprate(II) and is presented for illustrative purposes.
The development of organometallic complexes with ligands like this compound could pave the way for novel catalysts with enhanced performance or metal-based drugs with unique mechanisms of action. The ability to systematically modify the ligand structure by varying the substituents on the pyridine ring offers a powerful tool for tuning the properties of the resulting metal complexes. Further research into the coordination chemistry of this compound is warranted to fully explore its potential in organometallic chemistry and its applications in drug discovery and development.
Q & A
Basic: What are the optimal synthetic routes for 6-Chloro-5-fluoropyridin-2-amine?
Methodological Answer:
The synthesis of this compound can be optimized using palladium-catalyzed cross-coupling reactions. For example, analogs like 6-chloropyridine-2-amine derivatives are synthesized via Method B: Na₂CO₃ (3.0 eq.), Pd(PPh₃)₄ (10 mol%), DME:H₂O (10:1), heated at 150°C for 1 h . This method emphasizes the importance of ligand selection (e.g., PPh₃) and solvent ratios to achieve high yields. Precursor halogenation (e.g., introducing fluorine at the 5-position) may require controlled fluorination agents like Selectfluor® under anhydrous conditions, though specific protocols for the target compound should be validated with TLC or HPLC monitoring.
Basic: How can researchers characterize the structural and physical properties of this compound?
Methodological Answer:
Characterization should combine spectroscopic and crystallographic techniques:
- X-ray crystallography : Single-crystal analysis (e.g., R factor = 0.034, wR = 0.096) confirms bond angles and substituent positions, as demonstrated for structurally similar pyrimidine derivatives .
- NMR/FTIR : Fluorine (¹⁹F NMR) and chlorine substituents produce distinct shifts (e.g., ¹⁹F NMR δ ≈ -120 ppm for ortho-fluorine).
- HPLC : Purity assessment (≥95%) via reversed-phase chromatography with UV detection at 254 nm, as standardized for pyridine analogs .
Advanced: How do structural modifications (e.g., halogen substitution) influence the bioactivity of this compound analogs?
Methodological Answer:
Structure-Activity Relationship (SAR) studies reveal that halogen positioning critically affects inhibitory potency. For example:
- Chlorine at position 6 enhances electrophilic reactivity, improving binding to target enzymes .
- Fluorine at position 5 increases metabolic stability by reducing cytochrome P450 interactions, as seen in pyridin-2-amine-based inhibitors .
- Methyl or trifluoromethyl groups at adjacent positions (e.g., 3-chloro-5-(trifluoromethyl)pyridin-2-amine) reduce solubility but enhance lipophilicity, impacting cell permeability .
SAR validation requires in vitro assays (e.g., IC₅₀ measurements) coupled with computational docking to map steric and electronic effects.
Advanced: How can researchers resolve contradictions in substituent effects observed during SAR studies?
Methodological Answer:
Contradictory data (e.g., a substituent improving potency in one assay but reducing it in another) can arise from assay-specific conditions or off-target interactions. To address this:
Control experiments : Compare results across multiple assays (e.g., enzymatic vs. cellular).
Crystallographic analysis : Resolve binding modes (e.g., fluorine-induced conformational changes in the target protein) .
Meta-analysis : Cross-reference data from analogs like 6-bromo-N-(6-bromopyridin-2-yl) derivatives, where bromine’s bulkiness may sterically hinder interactions despite electronic favorability .
Statistical modeling : Use multivariate regression to isolate substituent contributions from confounding variables (e.g., solvent polarity).
Advanced: What role does crystallography play in understanding the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
X-ray crystallography provides atomic-level insights into electron density distribution and steric hindrance:
- Electrophilic centers : Chlorine at position 6 shows high electron-withdrawing character, activating the pyridine ring for nucleophilic attack. Crystallographic data (mean C–C bond length = 0.003 Å) confirm planarity, facilitating SNAr mechanisms .
- Steric effects : Fluorine at position 5 creates minor torsional strain (observeable via dihedral angles), which may slow reactions with bulky nucleophiles.
- Solvent interactions : Crystal packing analysis (e.g., hydrogen-bond networks in DME:H₂O) informs solvent selection for optimal reaction kinetics .
Basic: What are the recommended safety protocols for handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
- Waste disposal : Segregate halogenated waste and transfer to licensed treatment facilities, as specified for chlorinated pyridines .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks, particularly during high-temperature steps (e.g., 150°C reactions) .
Advanced: How can computational modeling predict the stability of this compound under varying pH conditions?
Methodological Answer:
- pKa prediction : Tools like MarvinSketch estimate the amine group’s pKa (~4.5), indicating protonation in acidic environments.
- Degradation pathways : Density Functional Theory (DFT) simulations model hydrolysis rates, showing accelerated degradation at pH > 8 due to hydroxide ion attack at the C-Cl bond.
- Validation : Compare with experimental HPLC stability data under buffered conditions (pH 3–10) to refine computational parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
